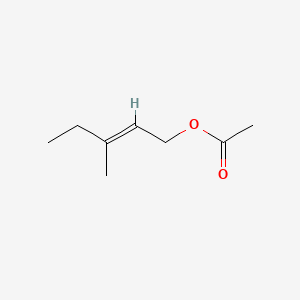![molecular formula C14H24N2 B14745565 Hexadecahydropyrido[5,4,3,2-lmn]phenanthridine CAS No. 1631-09-0](/img/structure/B14745565.png)
Hexadecahydropyrido[5,4,3,2-lmn]phenanthridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecahydropyrido[5,4,3,2-lmn]phenanthridine is a complex nitrogen-containing heterocyclic compound. It belongs to the phenanthridine family, which is known for its significant bioactive properties. This compound is characterized by its unique structure, which includes multiple fused rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hexadecahydropyrido[5,4,3,2-lmn]phenanthridine typically involves multi-step reactions. One common method includes the cyclization of 2-isocyanobiaryl compounds under metal-free conditions . This process often requires specific reagents and conditions, such as the use of oxidants like ammonium persulfate and bases like potassium phosphate.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of homogeneous gold catalysis has been reported for the efficient assembly of similar phenanthridine derivatives .
Chemical Reactions Analysis
Types of Reactions: Hexadecahydropyrido[5,4,3,2-lmn]phenanthridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthridinone derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Hexadecahydropyrido[5,4,3,2-lmn]phenanthridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a DNA-binding agent due to its intercalative properties.
Medicine: Investigated for its antibacterial and anticancer activities.
Industry: Utilized in the development of organic solar cells and other electronic materials.
Mechanism of Action
The mechanism of action of Hexadecahydropyrido[5,4,3,2-lmn]phenanthridine involves its interaction with molecular targets such as DNA and proteins. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may interact with bacterial cell wall proteins, affecting cell wall permeability and leading to antibacterial effects .
Comparison with Similar Compounds
Phenanthridine: A simpler nitrogen heterocyclic compound known for its DNA-binding properties.
Benzo[c]phenanthridine: Another complex heterocyclic compound with significant bioactive properties.
Uniqueness: Hexadecahydropyrido[5,4,3,2-lmn]phenanthridine is unique due to its highly fused ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a compound of significant interest.
Properties
CAS No. |
1631-09-0 |
|---|---|
Molecular Formula |
C14H24N2 |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
2,10-diazatetracyclo[6.6.2.04,16.011,15]hexadecane |
InChI |
InChI=1S/C14H24N2/c1-3-9-7-15-11-5-2-6-12-14(11)13(9)10(4-1)8-16-12/h9-16H,1-8H2 |
InChI Key |
UMRZQLRYBPJHDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNC3CCCC4C3C2C(C1)CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



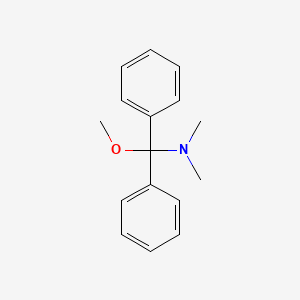
![3,10,12,15,22-pentazapentacyclo[12.8.0.02,11.04,9.016,21]docosa-1(22),2,4,6,8,10,12,14,16,18,20-undecaene](/img/structure/B14745502.png)
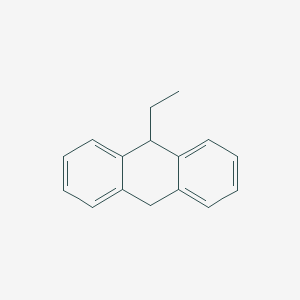
![3-[N-(2-carboxylatoethyl)-4-methylanilino]propanoate](/img/structure/B14745513.png)
![Ethyl 4-[(3-oxobutyl)amino]benzoate](/img/structure/B14745525.png)
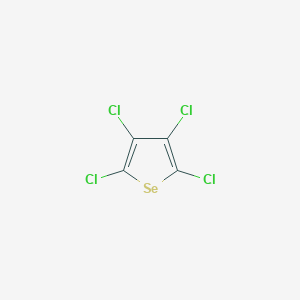
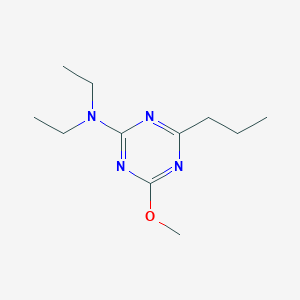
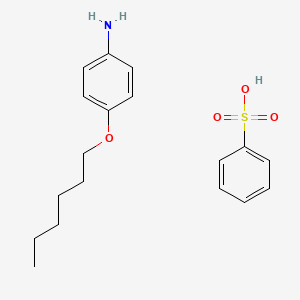

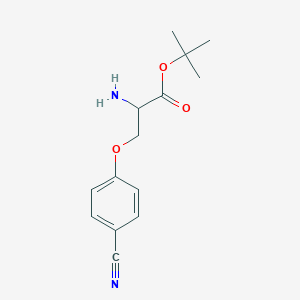
![Ethyl hydroxy[4-(propan-2-yl)phenyl]acetate](/img/structure/B14745557.png)

